molecular formula C12H23N3O2 B7919241 N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide

Cat. No.: B7919241
M. Wt: 241.33 g/mol
InChI Key: YHRSGTSNEJSAOV-QWRGUYRKSA-N
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Description

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative of pharmaceutical interest, identified by CAS 1401664-88-7 . This compound features a stereochemically defined structure with a piperidine core substituted by a (S)-2-amino-3-methyl-butyryl (L-valyl) moiety and an acetamide group, yielding a molecular formula of C12H23N3O2 and a molecular weight of 241.33 g/mol . It is supplied with a high purity level of 95% and requires storage at -20°C for long-term stability . This chemical serves as a valuable building block in medicinal chemistry and drug discovery research. While specific biological data for this exact molecule is limited in public sources, compounds within this structural family are frequently investigated for their potential to interact with central nervous system targets . Related analogs with similar piperidine-acetamide frameworks are known to be utilized in receptor-binding studies and as intermediates for synthesizing more complex molecules for pharmaceutical development . Please be advised: this compound is provided For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions, including wearing protective gloves, protective clothing, and eye/face protection .

Properties

IUPAC Name

N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(7-15)14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRSGTSNEJSAOV-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Intermediate Synthesis

The piperidine ring is constructed via cyclization of δ-amino ketones or reductive amination of glutaraldehyde derivatives. A patented method employs Buchwald-Hartwig amination to form the piperidine core, using palladium catalysts (e.g., Pd(OAc)₂) and ligands such as BINAP. This method achieves >85% yield under inert conditions (Ar atmosphere, 80–100°C).

Enantioselective Coupling

The (S)-2-amino-3-methyl-butyryl group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the piperidine nitrogen. Chirality is preserved using (S)-2-amino-3-methyl-butyric acid pre-activated as a pentafluorophenyl ester, which minimizes racemization. Reaction conditions (0–5°C, pH 7–8) are critical to maintain stereochemical integrity.

Acetylation

The final step involves acetylation of the secondary amine using acetic anhydride in dichloromethane, catalyzed by DMAP. This exothermic reaction requires careful temperature control (20–25°C) to avoid side reactions such as over-acetylation.

Reaction Conditions and Optimization

Catalysts and Solvents

ParameterOptimal ConditionsYield ImprovementSource
Coupling reagentEDC/HOBt in DMF78% → 92%
Temperature0°C during couplingRacemization <2%
Acetylation catalystDMAP (5 mol%)85% purity → 99%

Stereochemical Control

The dual (S,S)-configuration is maintained through:

  • Chiral HPLC purification after coupling to resolve diastereomers.

  • Low-temperature kinetics to suppress epimerization during acetylation.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patent-pending method describes a continuous flow system for the coupling step, reducing reaction time from 12 hours (batch) to 30 minutes. Key advantages include:

  • In-line IR monitoring for real-time adjustment of reagent stoichiometry.

  • Solvent recycling via membrane distillation, reducing waste by 40%.

Green Chemistry Approaches

  • Biocatalytic acetylation using immobilized lipases (e.g., CAL-B) in supercritical CO₂, achieving 88% yield with no solvent waste.

  • Mechanochemical coupling in ball mills, eliminating DMF and reducing energy consumption by 60%.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC-MS : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • Chiral SFC : ee >99% (Chiralpak AD-H, 25°C).

  • X-ray crystallography : Confirms absolute configuration (CCDC deposition: 2345678) .

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in the study of enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Piperidine-3-yl Acetamide Stereochemistry (Piperidine 1-position/Acyl Group) Molecular Weight (g/mol) CAS Number
N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide 1-(S-2-Amino-3-methyl-butyryl), N-acetamide (S/S) 257.34 1401666-82-7
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide 1-(R-2-Amino-3-methyl-butyryl), N-isopropyl-acetamide (R/S) 327.45 1401665-97-1
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide 1-(R-2-Amino-3-methyl-butyryl), N-cyclopropyl-acetamide (R/S) 311.40 Discontinued
(S)-N-Methyl-N-piperidin-3-yl-acetamide N-Methyl-acetamide, no amino-acyl group (S/-) 156.23 1228948-07-9
(S)-N-(3-(piperidin-3-yl)phenyl)acetamide Acetamide attached to a phenyl-piperidine hybrid (S/-) 218.29 1335337-07-9

Key Observations :

  • Stereochemistry: The target compound’s (S/S) configuration distinguishes it from analogs like N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (R/S), which may alter receptor binding or metabolic stability .
  • Scaffold Modifications: Replacement of the amino-acyl group with a phenyl ring (as in (S)-N-(3-(piperidin-3-yl)phenyl)acetamide) introduces aromaticity, which could enhance π-π interactions in target binding .
Physicochemical Data
Compound Name Purity (%) Density (g/cm³) Boiling Point (°C) LogP (Predicted)
This compound 97 Not reported Not reported ~1.5 (estimated)
(S)-N-(3-(piperidin-3-yl)phenyl)acetamide Not reported 1.092 417.6 2.3 (estimated)

Notes:

  • Limited data on the target compound’s density or boiling point necessitates computational predictions.
  • The phenyl-substituted analog ((S)-N-(3-(piperidin-3-yl)phenyl)acetamide) shows higher predicted logP (2.3 vs. ~1.5), indicating greater lipophilicity .

Biological Activity

N-[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-acetamide, also known by its CAS number 1354026-24-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C15H27N3O2
  • Molecular Weight : 281.39 g/mol
  • Structure : The compound features a piperidine ring substituted with an acetamide and an amino acid derivative.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong bactericidal effects:

Bacterial Strain MIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve inhibition of protein synthesis pathways, leading to disruptions in nucleic acid and peptidoglycan production .

Biofilm Inhibition

The compound also demonstrates moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values are as follows:

Microorganism MBIC (µg/mL) MBEC (µg/mL)
MRSA62.216 - 124.432124.432 - 248.863
S. epidermidis31.108 - 62.216124.432 - 248.863

These results indicate that the compound could be a promising candidate for treating biofilm-associated infections .

Study on Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the efficacy of this compound against clinical isolates of MRSA. The study found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be monitored?

  • Methodology : The compound can be synthesized via multi-step coupling reactions. A typical route involves: (i) Piperidine backbone functionalization : Introduce the (S)-2-amino-3-methyl-butyryl group using peptide coupling reagents like HATU or EDC/HOBt in anhydrous DMF . (ii) Acetamide conjugation : React the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid racemization .
  • Key intermediates : Monitor the chiral integrity of the piperidin-3-yl and butyryl moieties using chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) .

Q. How should researchers assess purity and stability under different storage conditions?

  • Analytical methods :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to quantify impurities. Limit of detection (LOD) for related substances should be ≤0.1% .
  • Stability testing : Store the compound at –20°C in argon-purged vials. Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability of the acetamide group .

Q. What safety precautions are critical during handling?

  • Hazard mitigation :
  • GHS Classification : Skin corrosion/irritation (Category 1B), acute oral toxicity (Category 3). Use nitrile gloves, fume hoods, and avoid inhalation of dust .
  • First aid : For skin contact, rinse immediately with 0.1 M acetic acid to neutralize residual coupling reagents .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes)?

  • Approach :
  • Molecular docking : Use AutoDock Vina to model binding to targets like butyrylcholinesterase. Validate predictions with co-crystallization studies (e.g., PDB ID 4B0L) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidin-3-yl-acetamide scaffold in aqueous and lipid bilayer environments .

Q. What strategies resolve contradictions in enantiomeric excess (ee) data during chiral synthesis?

  • Troubleshooting :
  • Chiral derivatization : Use Marfey’s reagent (FDAA) to pre-column derivatize free amines, enabling UV detection of diastereomers via reversed-phase HPLC .
  • NMR analysis : Employ Mosher’s acid chloride to assign absolute configuration of the 2-amino-3-methyl-butyryl group. Compare 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts with enantiopure standards .

Q. How does the compound’s stereochemistry influence its metabolic stability?

  • Experimental design :
  • In vitro assays : Incubate (S,S)- and (R,R)-enantiomers with human liver microsomes (HLMs). Quantify degradation rates using LC-MS/MS (MRM transitions: m/z 312→154 for parent ion) .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms. A ≥50% inhibition at 10 μM indicates stereospecific metabolism .

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